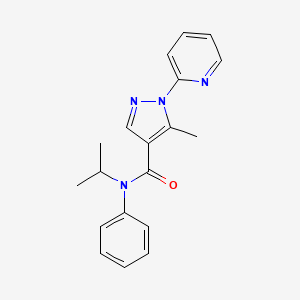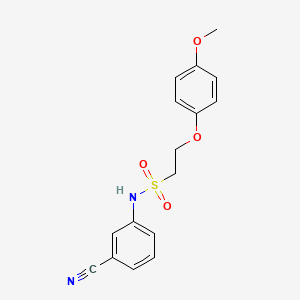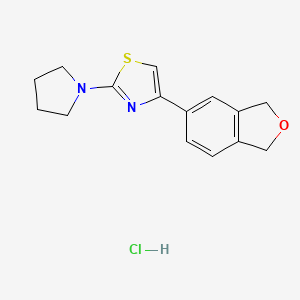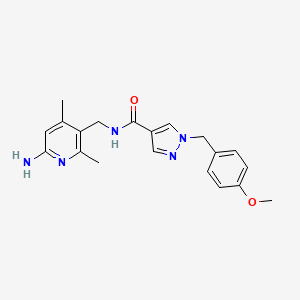
5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide, also known as MPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrazole-based molecule that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide exerts its therapeutic effects by inhibiting the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide binds to the active site of AKT, preventing its activation and downstream signaling. This results in the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and anti-inflammatory properties. Additionally, 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments include its specificity for AKT inhibition, its potential therapeutic applications, and its ability to induce apoptosis and inhibit cell proliferation in cancer cells. However, the limitations of using 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide research, including the development of more efficient synthesis methods, the optimization of 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide for therapeutic applications, and the exploration of its potential as a diagnostic tool for cancer detection. Additionally, further studies are needed to determine the safety and efficacy of 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide in preclinical and clinical trials.
Synthesemethoden
5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide can be synthesized through various methods, including the reaction of 2-phenylpyridine with 5-methyl-1H-pyrazole-4-carboxylic acid, followed by N-alkylation with propan-2-amine. Another method involves the reaction of 2-bromo-5-methylpyridine with 4-amino-1H-pyrazole-3-carboxylic acid, followed by N-alkylation with propan-2-amine. These methods result in the formation of 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide, which can be purified through various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide has been studied for its potential use as a diagnostic tool for cancer detection.
Eigenschaften
IUPAC Name |
5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14(2)22(16-9-5-4-6-10-16)19(24)17-13-21-23(15(17)3)18-11-7-8-12-20-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOWHGZKDZYOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)
![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)

![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)
![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)
